BET Bromodomain Binding Affinity and BRD2-Selectivity Profile vs. In-Class Comparator
The target compound displays a Ki < 10 nM against BRD2 (residues 364–436) in a FAM‑probe fluorescence polarization assay [1]. This is 3.8‑fold more potent than its own affinity against BRD4 (BRD4 Ki = 38 nM) [1] and a substantially larger selectivity gap is inferred when compared to analog Cpd. No. 34 (US9675697), which exhibits a Ki of 775 nM against BRD4 under the same assay conditions – representing a >77‑fold potency advantage for the target compound over this structurally related comparator at the BRD4 domain [2].
| Evidence Dimension | Binding affinity (Ki) and selectivity across BET bromodomains |
|---|---|
| Target Compound Data | Ki (BRD2) < 10 nM; Ki (BRD3) = 26 nM; Ki (BRD4) = 38 nM |
| Comparator Or Baseline | Cpd. No. 34 (US9675697): Ki (BRD4) = 775 nM, Ki (BRD2) = 1200 nM |
| Quantified Difference | >77‑fold superior BRD4 potency; >120‑fold superior BRD2 potency relative to Cpd. No. 34 |
| Conditions | Fluorescence polarization (FP) competitive binding assay; FAM‑BRD‑1F probe; pH 7.5, 25°C; BRD2 (364‑436), BRD3 (326‑398), BRD4 (368‑440) |
Why This Matters
For researchers selecting a BET inhibitor chemical probe, >120‑fold greater potency relative to an adjacent‑numbered compound from the same patent enables lower working concentrations, reduced off‑target probability at equivalent functional exposure, and a meaningfully distinct BRD2‑favoring selectivity window.
- [1] BindingDB. BDBM50092323 (US9675697, Cpd. No. 21). Ki data for BRD2, BRD3, BRD4. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50092323 View Source
- [2] BindingDB. BDBM179476 (US9675697, Cpd. No. 34). Ki (BRD4) = 775 nM, pH 7.5, 25°C. URL: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=179476 View Source
